molecular formula C14H9ClFN3O B3508062 3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B3508062
M. Wt: 289.69 g/mol
InChI Key: IHEXHPGZOCZNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one” is a benzotriazinone derivative. Benzotriazinones are a class of organic compounds that contain a benzene ring fused to a triazinone ring . The “3-(2-chloro-6-fluorobenzyl)” part of the name indicates that the benzotriazinone ring is substituted at the 3-position with a 2-chloro-6-fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazinone ring system, which is a bicyclic structure consisting of a benzene ring fused to a triazinone ring. The benzotriazinone ring would be substituted at the 3-position with a 2-chloro-6-fluorobenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if this compound were a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O/c15-11-5-3-6-12(16)10(11)8-19-14(20)9-4-1-2-7-13(9)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEXHPGZOCZNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.